Molecular Weight and Structural Profiling of 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol: A Technical Guide for Drug Development
Molecular Weight and Structural Profiling of 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol: A Technical Guide for Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic selection of bifunctional building blocks is critical for developing novel pharmacophores with optimized pharmacokinetic profiles. 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol (CAS: 892592-72-2) is a highly versatile secondary amine intermediate[1]. Featuring a lipophilic thiophene bioisostere coupled to a hydrophilic alkanolamine chain, this compound serves as a foundational scaffold for synthesizing neuroactive agents, kinase inhibitors, and GPCR ligands.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural topology, and a self-validating synthetic methodology designed for high-yield drug development workflows.
Physicochemical Profiling & Molecular Weight
Accurate molecular weight calculation and physicochemical profiling are the first steps in validating any synthetic intermediate. The molecular formula for 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol is C₈H₁₃NOS , which yields a standard molecular weight of 171.26 g/mol .
The compound's balance of hydrogen bond donors and acceptors, combined with its moderate Topological Polar Surface Area (TPSA), makes it an ideal precursor for central nervous system (CNS) penetrant drugs, as it adheres strictly to Lipinski’s Rule of Five.
Table 1: Physicochemical and Structural Properties
| Parameter | Value |
| IUPAC Name | 1-[(thiophen-3-ylmethyl)amino]propan-2-ol |
| CAS Registry Number | 1[1] |
| Molecular Formula | C₈H₁₃NOS |
| Molecular Weight | 171.26 g/mol |
| Monoisotopic Mass | 171.0718 Da |
| SMILES String | CC(O)CNCC1=CSC=C1[2] |
| Hydrogen Bond Donors | 2 (-OH, -NH) |
| Hydrogen Bond Acceptors | 3 (N, O, S) |
| Topological Polar Surface Area | ~ 60.5 Ų |
Structural Elucidation & Topology
The structural architecture of 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol can be decoded through its SMILES string CC(O)CNCC1=CSC=C1[2], which delineates three distinct functional modules:
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Thiophene-3-yl Ring (C1=CSC=C1) : A five-membered, electron-rich heteroaromatic ring. In drug design, the 3-substituted thiophene acts as a bioisostere for a phenyl ring. It offers altered metabolic stability and a distinct electron density profile, which can mitigate rapid cytochrome P450-mediated oxidation compared to its 2-substituted isomer.
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Secondary Amine Core (-NH-) : Bridging the lipophilic and hydrophilic domains, the secondary amine is a critical vector for salt formation (e.g., hydrochloride or maleate salts), ensuring oral bioavailability and aqueous solubility.
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Propan-2-ol Tail (CC(O)C) : This alkanolamine chain introduces a chiral center at the C2 position. The terminal hydroxyl group serves as a hydrogen-bond donor/acceptor, crucial for anchoring the molecule within target receptor pockets (e.g., monoamine transporter active sites).
Structural topology and functional group connectivity of 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol.
Synthetic Methodology: Reductive Amination Protocol
To synthesize 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol with high regioselectivity and yield, a reductive amination pathway is the industry standard[3]. This protocol couples thiophene-3-carboxaldehyde with 1-aminopropan-2-ol[4].
Causality in Reagent Selection
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Solvent (Dichloromethane/Methanol 1:1) : Methanol is selected as a protic co-solvent because it facilitates the proton-transfer steps required for the dehydration of the intermediate hemiaminal into the imine.
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Reducing Agent (NaBH(OAc)₃) : Sodium triacetoxyborohydride is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups and steric bulk make NaBH(OAc)₃ a milder reducing agent. It selectively reduces the protonated imine without reducing the unreacted thiophene-3-carboxaldehyde, thereby preventing the accumulation of thiophen-3-ylmethanol as a byproduct.
Reductive amination workflow for synthesizing 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol.
Step-by-Step Protocol
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Imine Formation : To a round-bottom flask containing 1-aminopropan-2-ol (1.0 equiv) in anhydrous DCM/MeOH (1:1, 0.2 M), add thiophene-3-carboxaldehyde (1.05 equiv). Stir at room temperature under an inert nitrogen atmosphere for 2 hours.
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Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the exothermic release of hydrogen gas. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
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Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the liberated acetic acid and ensures the secondary amine product is fully deprotonated (free base) so it partitions efficiently into the organic layer. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Analytical Characterization (Self-Validating System)
Every robust synthetic protocol must operate as a self-validating system. To ensure the integrity of the synthesized 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol, the following analytical validations are required:
In-Process Control (IPC) via LC-MS
Before the reaction is quenched, an aliquot must be subjected to Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is only validated for workup when the extracted ion chromatogram (EIC) shows the complete disappearance of the aldehyde precursor (m/z 113) and a dominant peak at m/z 172.07 ([M+H]⁺) , confirming the exact mass of the target compound.
Structural Confirmation via ¹H-NMR (CDCl₃)
Post-purification, Nuclear Magnetic Resonance (NMR) is used to validate the structural topology:
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Thiophene Protons : Expect multiplets between 7.00 - 7.35 ppm integrating to 3H. The distinct coupling constants of the 3-substituted thiophene ring differentiate it from a 2-substituted impurity.
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Alkanolamine Chain :
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A multiplet at ~3.90 ppm (1H) corresponds to the chiral methine proton (-CH(OH)-).
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A singlet at ~3.80 ppm (2H) validates the methylene bridge connecting the thiophene ring to the amine.
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A doublet at ~1.15 ppm (3H) corresponds to the terminal methyl group. Causality: The splitting pattern (doublet) explicitly confirms that the methyl group is adjacent to the chiral methine center, validating the regiochemistry of the propan-2-ol tail.
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References
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BLD Pharm Compound Directory. 3-[(Thiophen-3-ylmethyl)amino]propan-1-ol & 1-[(Thiophen-3-ylmethyl)amino]propan-2-ol (CAS 892592-72-2). BLD Pharm. 1
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Bidepharm Chemical Database. CAS: 1049713-29-2 & 892592-72-2 SMILES Code Validation. Bidepharm.5
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Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides. National Center for Biotechnology Information (PMC). Demonstrates the reactivity and reductive amination protocols involving thiophene-3-carboxaldehyde. 3
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Discovery of Highly Potent Imidazoquinoline-Based TLR7 and TLR8 Agonists. ChemRxiv. Details the reductive amination of 1-aminopropan-2-ol in drug discovery workflows. 4
Sources
- 1. 93448-54-5|3-[(Thiophen-3-ylmethyl)amino]propan-1-ol|BLD Pharm [bldpharm.com]
- 2. 93448-54-5|3-[(Thiophen-3-ylmethyl)amino]propan-1-ol|BLD Pharm [bldpharm.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CAS:1247211-72-81-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol-毕得医药 [bidepharm.com]
